molecular formula C12H7Cl2F2NO B14036169 2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine

2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine

Cat. No.: B14036169
M. Wt: 290.09 g/mol
InChI Key: SIGFEHLLDAFCJF-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C12H7Cl2F2NO. This compound is characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,5-dichlorophenyl derivatives with difluoromethoxy reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenylacetonitrile: Similar in structure but with a nitrile group instead of the pyridine ring.

    2,5-Dichlorobenzyl cyanide: Contains a cyanide group and is used in different chemical applications.

    2,5-Dichloro-4-(difluoromethoxy)pyridine: A closely related compound with slight structural variations.

Uniqueness

2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H7Cl2F2NO

Molecular Weight

290.09 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C12H7Cl2F2NO/c13-7-3-4-9(14)8(6-7)11-10(18-12(15)16)2-1-5-17-11/h1-6,12H

InChI Key

SIGFEHLLDAFCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)OC(F)F

Origin of Product

United States

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